5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-ethoxyphenyl)-(4-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-4-17-22-21-25(23-17)20(26)19(28-21)18(24-12-10-14(3)11-13-24)15-6-8-16(9-7-15)27-5-2/h6-9,14,18,26H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZAIHJZVIDXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCC(CC4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often starts with the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under basic conditions to form the thiazole ring.
Substitution Reactions:
Attachment of the Piperidine and Phenyl Groups: The 4-methylpiperidine and 4-ethoxyphenyl groups are typically introduced via nucleophilic substitution reactions, where the piperidine nitrogen attacks a suitable electrophilic carbon center.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a large scale with consistent results.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the thiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic ring and the piperidine nitrogen can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, halogenating agents like N-bromosuccinimide.
Major Products
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Hydrogenated thiazole derivatives.
Substitution Products: Halogenated or alkylated derivatives of the aromatic ring.
Scientific Research Applications
Antitumor Activity
Research has indicated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antitumor properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : The compound may interfere with DNA synthesis and repair mechanisms in cancer cells, leading to cell cycle arrest and apoptosis.
- Case Study : A study demonstrated that derivatives similar to this compound showed promising results against breast and lung cancer cell lines, suggesting potential for further development as anticancer agents.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against a range of pathogens.
- Mechanism of Action : It is believed to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi.
- Case Study : In vitro tests revealed that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
Central Nervous System Disorders
The piperidine moiety in the compound suggests potential applications in treating neurological disorders.
- Mechanism of Action : It may act on neurotransmitter systems or modulate receptor activities related to anxiety and depression.
- Case Study : Preliminary studies indicate that similar compounds have shown anxiolytic and antidepressant-like effects in animal models.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of thiazolo[3,2-b][1,2,4]triazole derivatives.
- Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
- Case Study : Animal studies demonstrated reduced inflammation markers following treatment with compounds structurally related to this one.
Summary Table of Applications
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Antitumor Activity | Inhibition of DNA synthesis | Significant apoptosis induction in cancer cells |
| Antimicrobial Properties | Disruption of microbial membranes | Effective against multiple bacterial strains |
| Central Nervous System Disorders | Modulation of neurotransmitter systems | Anxiolytic effects observed in animal models |
| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines | Reduced inflammation markers in treated animals |
Mechanism of Action
The mechanism of action of 5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related analogues from the provided evidence, focusing on substituents, molecular properties, and reported bioactivities:
| Compound | Key Substituents | Molecular Formula | Reported Activity | Reference |
|---|---|---|---|---|
| 5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (Target) | 4-Ethoxyphenyl, 4-methylpiperidinyl, 2-ethyl | C₂₃H₂₉N₅O₂S | Not explicitly reported in evidence; inferred potential for CNS or antimicrobial activity | N/A |
| 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | 3-Chlorophenyl, piperazinyl, 4-ethoxy-3-methoxyphenyl | C₂₅H₂₈ClN₅O₃S | Antipsychotic or serotonergic activity (analogous to piperazine-based therapeutics) | |
| (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylene}-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-one | Pyrazole-linked 4-ethoxy-3-methylphenyl, 4-methoxyphenyl | C₃₂H₂₈N₆O₃S | Anticancer activity (via kinase inhibition or apoptosis induction) | |
| 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | Chlorophenyl, fluorophenyl, triazolyl-pyrazole | C₂₈H₂₂ClF₂N₇S | Antimicrobial activity (Gram-positive bacteria inhibition) | |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | 4-Methoxyphenyl-pyrazole, triazolothiadiazole | C₁₄H₁₂N₆O₂S | Antifungal activity (14-α-demethylase lanosterol inhibition) | |
| 5-(4-Benzyloxyphenylmethylene)-2-(3,4,5-trimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | Benzyloxyphenyl, 3,4,5-trimethoxyphenyl | C₂₈H₂₂N₄O₄S | Selective anticancer activity (HCT116 colon cancer cell inhibition) |
Key Observations:
Substituent Impact on Activity :
- Piperazine/Piperidine Moieties : The target compound’s 4-methylpiperidinyl group (vs. piperazinyl in ) may reduce polar interactions, altering selectivity for neurological targets.
- Ethoxy vs. Methoxy Groups : The 4-ethoxyphenyl group in the target compound offers greater metabolic stability compared to methoxy-substituted analogues (e.g., ), which are prone to demethylation.
- Heterocyclic Linkers : Pyrazole-linked derivatives (e.g., ) exhibit stronger anticancer activity than piperidine-based compounds, suggesting the target’s thiazolo-triazole core may favor different mechanisms.
Pharmacological Potential: The target compound’s ethyl group at the 2-position (vs. methyl in ) could enhance bioavailability due to increased lipophilicity. Analogues with triazolothiadiazole cores () show antifungal activity via lanosterol demethylase inhibition, implying the target may share this mechanism if tested.
Synthetic Challenges :
- Synthesis of such complex heterocycles typically involves multi-step routes, such as Claisen condensation and cyclization (), with purity confirmed via HPLC and NMR ().
Biological Activity
The compound 5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a derivative of the thiazolo[3,2-b][1,2,4]triazole class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, properties, and biological potential of this compound, focusing on its pharmacological applications and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that includes the formation of the thiazole and triazole rings. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure and purity of the synthesized compounds.
Antimicrobial Properties
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds in this class have shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 62.5 to 250 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Some derivatives have demonstrated antifungal properties with effective inhibition zones in well-diffusion assays. Notably, certain compounds showed growth inhibition against fungi responsible for plant diseases .
Anticancer Activity
Thiazolo[3,2-b][1,2,4]triazole derivatives have been explored for their anticancer properties. These compounds can inhibit specific cancer cell lines through various mechanisms:
- Mechanism of Action : The interaction with enzymes involved in cancer cell proliferation has been noted. For example, compounds targeting kinases like anaplastic lymphoma kinase (ALK) have shown promise in preclinical studies .
Anti-inflammatory and Analgesic Effects
Some studies suggest that thiazolo[3,2-b][1,2,4]triazole derivatives may possess anti-inflammatory properties. The ability to inhibit cyclooxygenase enzymes has been linked to reduced inflammation and pain relief .
Case Studies
- In Vivo Studies : A study involving animal models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells .
- Molecular Docking Studies : Computational studies using molecular docking have indicated strong binding affinities of this compound to various enzyme targets, suggesting potential as a lead compound for drug development .
Data Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
